molecular formula C16H24N2O5S B4890315 N-tert-butyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

N-tert-butyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B4890315
M. Wt: 356.4 g/mol
InChI Key: PJVIHOGOFDVWAJ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a morpholinylsulfonyl group attached to a benzamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N-tert-butyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the benzamide core using methyl iodide and a base such as potassium carbonate.

    Attachment of the Morpholinylsulfonyl Group: This step involves the reaction of the benzamide intermediate with morpholine and a sulfonyl chloride derivative under controlled conditions.

    Addition of the tert-Butyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-tert-butyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-tert-butyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the morpholinyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.

Comparison with Similar Compounds

N-tert-butyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide can be compared with similar compounds such as:

    N-tert-butyl-2-methoxybenzamide: Lacks the morpholinylsulfonyl group, resulting in different chemical reactivity and biological activity.

    N-tert-butyl-2-morpholin-4-ylsulfonylbenzamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    N-tert-butyl-5-morpholin-4-ylsulfonylbenzamide: Lacks the methoxy group and has a different substitution pattern on the benzamide core, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

N-tert-butyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-16(2,3)17-15(19)13-11-12(5-6-14(13)22-4)24(20,21)18-7-9-23-10-8-18/h5-6,11H,7-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVIHOGOFDVWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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